
2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione is a heterocyclic compound that features a brominated pyridine ring fused to an isoindoline-1,3-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione typically involves the following steps:
Bromination of 6-methylpyridine: The starting material, 6-methylpyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.
Formation of Isoindoline-1,3-dione: The brominated product is then reacted with phthalic anhydride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction typically occurs under reflux conditions in a suitable solvent like toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a hydroxylated product.
科学研究应用
2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.
Material Science: It is explored for its potential use in organic electronics and as a building block for functional materials.
作用机制
The mechanism by which 2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to receptors or enzymes, altering their activity. The bromine atom and the isoindoline-1,3-dione moiety play crucial roles in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(3-Chloro-6-methylpyridin-2-yl)isoindoline-1,3-dione
- 2-(3-Fluoro-6-methylpyridin-2-yl)isoindoline-1,3-dione
- 2-(3-Methylpyridin-2-yl)isoindoline-1,3-dione
Uniqueness
2-(3-Bromo-6-methylpyridin-2-yl)isoindoline-1,3-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and non-halogenated analogs. The bromine atom can participate in specific interactions such as halogen bonding, which can enhance its binding to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
属性
分子式 |
C14H9BrN2O2 |
|---|---|
分子量 |
317.14 g/mol |
IUPAC 名称 |
2-(3-bromo-6-methylpyridin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H9BrN2O2/c1-8-6-7-11(15)12(16-8)17-13(18)9-4-2-3-5-10(9)14(17)19/h2-7H,1H3 |
InChI 键 |
XBBIGRBYQOCZOW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)Br)N2C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


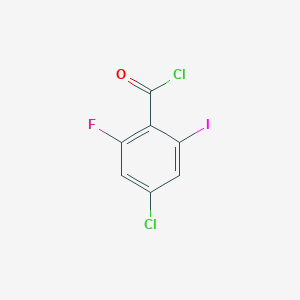

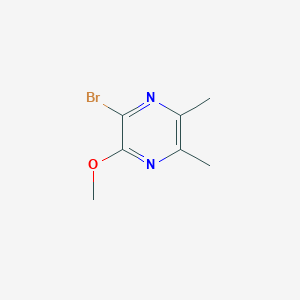
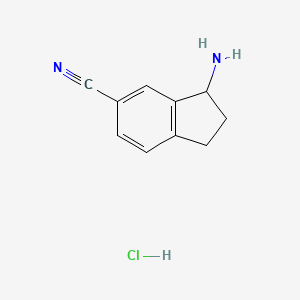


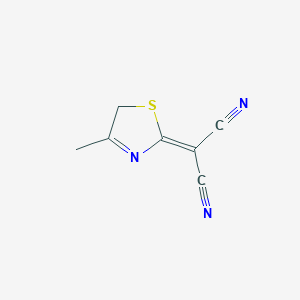
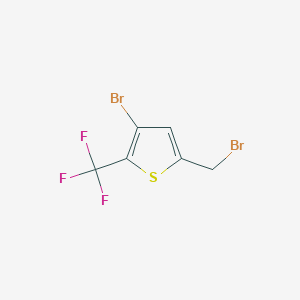
![11-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4,6,7,14,14a-octahydrobenzo[4,5]imidazo[1,2-d]pyrido[2,1-g][1,4]diazepine](/img/structure/B12957310.png)
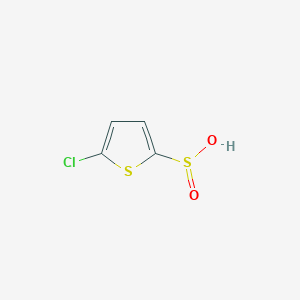
![4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12957321.png)
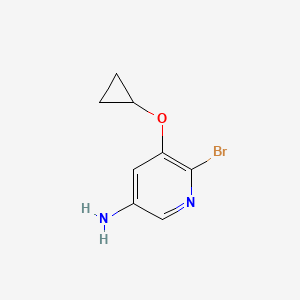
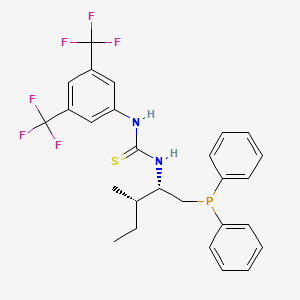
![2'-Chlorospiro[fluorene-9,9'-xanthene]](/img/structure/B12957338.png)
